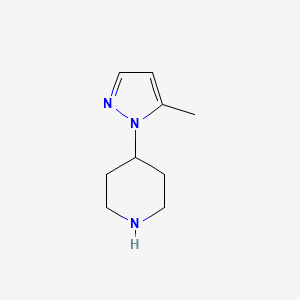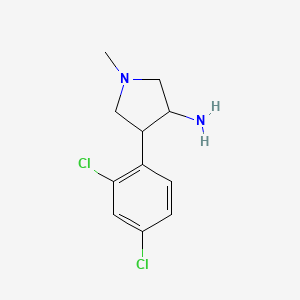
3-Bromo-5-(2-methoxyethyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(2-methoxyethyl)-1,2,4-oxadiazole is a heterocyclic organic compound that contains a bromine atom, a methoxyethyl group, and an oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(2-methoxyethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a brominated acyl hydrazide with an appropriate nitrile oxide. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be influenced by cost, availability, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-(2-methoxyethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The oxadiazole ring can be involved in redox reactions, although these are less common.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or vinyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxide salts. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts are often used in coupling reactions, with bases like potassium carbonate or cesium carbonate, and solvents such as toluene or ethanol.
Major Products
The major products of these reactions depend on the specific reagents used. For example, substitution with an amine would yield an amino-oxadiazole, while a Suzuki-Miyaura coupling reaction would produce a biaryl-oxadiazole.
Applications De Recherche Scientifique
3-Bromo-5-(2-methoxyethyl)-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound is explored for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in various chemical research and industrial applications.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-(2-methoxyethyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. The bromine atom can also play a role in halogen bonding, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-5-methyl-1,2,4-oxadiazole
- 3-Bromo-5-ethyl-1,2,4-oxadiazole
- 3-Bromo-5-(2-hydroxyethyl)-1,2,4-oxadiazole
Uniqueness
3-Bromo-5-(2-methoxyethyl)-1,2,4-oxadiazole is unique due to the presence of the methoxyethyl group, which can influence its solubility, reactivity, and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for specific applications in drug development and materials science.
Propriétés
Formule moléculaire |
C5H7BrN2O2 |
|---|---|
Poids moléculaire |
207.03 g/mol |
Nom IUPAC |
3-bromo-5-(2-methoxyethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C5H7BrN2O2/c1-9-3-2-4-7-5(6)8-10-4/h2-3H2,1H3 |
Clé InChI |
HAXUIDWKMKWJFS-UHFFFAOYSA-N |
SMILES canonique |
COCCC1=NC(=NO1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate](/img/structure/B11784858.png)




![2,7-Dibromo-5,10-diphenyl-5,10-dihydroindolo[3,2-b]indole](/img/structure/B11784886.png)




![Methyl 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-5-yl)acetate](/img/structure/B11784909.png)



